molecular formula C26H23N3O5 B7716472 N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7716472
M. Wt: 457.5 g/mol
InChI Key: BZHYNGXKBLAPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "EMIQ" and is a derivative of quinoline. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. EMIQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. EMIQ has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, EMIQ has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
EMIQ has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. EMIQ has also been shown to have anti-cancer properties, including the induction of apoptosis and the inhibition of cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

EMIQ has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on EMIQ. One area of research is the development of novel EMIQ derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential use of EMIQ in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of EMIQ and its potential interactions with other drugs and compounds.

Synthesis Methods

EMIQ can be synthesized using a variety of methods, including the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base, followed by the addition of 4-ethoxyaniline. The resulting product is EMIQ, which can be purified using various methods, including column chromatography.

Scientific Research Applications

EMIQ has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. EMIQ has also been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, EMIQ has been shown to have antioxidant properties and has been studied for its potential use in the prevention and treatment of various diseases associated with oxidative stress.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-3-34-23-13-11-21(12-14-23)28(26(31)18-7-9-22(10-8-18)29(32)33)16-20-15-19-6-4-5-17(2)24(19)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYNGXKBLAPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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